4-(Methylsulfonyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of compounds containing the 4-(methylsulfonyl)phenol moiety involves various chemical strategies. For instance, compounds like 1-[4-(2-chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole have been synthesized using X-ray crystallography techniques, demonstrating the compound's structural complexity and the synthetic routes employed to incorporate the 4-(methylsulfonyl)phenol group into larger molecular frameworks (Al-Hourani et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds derived from 4-(Methylsulfonyl)phenol has been elucidated using X-ray crystallography, revealing detailed insights into their crystalline forms and molecular geometries. These studies highlight the significance of the 4-(Methylsulfonyl)phenol group in stabilizing the molecular structure and influencing the overall molecular configuration (Al-Hourani et al., 2020).
Chemical Reactions and Properties
4-(Methylsulfonyl)phenol participates in various chemical reactions, leading to a wide range of chemical entities. For example, its involvement in the synthesis of tetrazoles and their subsequent bioassay studies against cyclooxygenase enzymes demonstrates its chemical versatility and the possibility of synthesizing biologically active compounds (Al-Hourani et al., 2020).
Physical Properties Analysis
The physical properties of 4-(Methylsulfonyl)phenol derivatives, such as solubility, melting points, and crystallinity, play a crucial role in their application and functional behavior. These properties are determined through rigorous testing and analysis, providing a foundation for understanding the compound's behavior in various conditions and applications.
Chemical Properties Analysis
The chemical properties of 4-(Methylsulfonyl)phenol, including its reactivity, stability, and interactions with other chemical entities, are central to its applications in chemical synthesis and material science. Studies focusing on its chemical reactions, such as sulfonylation and interactions with phenols and sulfur dioxide, shed light on its potential uses in creating novel compounds and materials (Gong et al., 2018).
Scientific Research Applications
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Analytical Chemistry
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Microbiology
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Pharmaceuticals and Agrochemicals
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Synthesis of Other Chemicals
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Chemical Synthesis
- 4-(Methylsulfonyl)phenol can be used in the synthesis of other chemicals . For example, it can be converted from 4-(methylthio)phenol using Oxone .
- The method of application involves adding Oxone to a solution of 4-(methylthio)phenol in ethanol and water at room temperature. The reaction mixture is stirred for 18 hours and then partitioned between ethyl acetate and water .
- The outcome of this application is the successful synthesis of 4-(Methylsulfonyl)phenol with a yield of 96% .
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Analytical Standard
- 4-(Methylsulfonyl)phenol can be used as an analytical standard . Analytical standards are substances with a known amount of concentration. These standards are used in analytical chemistry to ensure the accuracy and reliability of the results of analytical procedures.
- The method of application would involve using this compound as a reference material in various analytical techniques. The specific procedures would depend on the analytical technique being used .
- The outcome of this application would be the accurate and reliable results of the analytical procedures .
Safety And Hazards
4-(Methylsulfonyl)phenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
4-methylsulfonylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECCFSZFXLAGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163763 | |
Record name | 4-Hydroxyphenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)phenol | |
CAS RN |
14763-60-1 | |
Record name | 4-(Methylsulfonyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14763-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenyl methyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyphenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylsulfonyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYPHENYL METHYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7BIF7ZQJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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